
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
Overview
Description
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions[][1].
Major Products
Scientific Research Applications
Pharmaceutical Synthesis
1.1 Intermediate for Salmeterol Xinafoate
The primary application of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is as an intermediate in the synthesis of Salmeterol xinafoate, a long-acting β2-adrenoceptor agonist used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD) treatment. The synthesis pathway involves the reaction of 4-phenylbutanol with 1,6-dibromohexane, leading to the formation of this compound as an essential precursor .
Table 1: Synthesis Pathway for Salmeterol
Step | Reactants | Product | Notes |
---|---|---|---|
1 | 4-Phenylbutanol + 1,6-Dibromohexane | Intermediate 1 (N-[6-(4-phenylbutoxy)hexyl]benzylamine) | Key intermediate for further reactions |
2 | Intermediate 1 + Benzylamine | This compound | Formation of the desired compound |
3 | This compound + Additional Reagents | Salmeterol xinafoate | Final product for therapeutic use |
Therapeutic Potential and Research Applications
2.1 Potential Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties due to their structural characteristics, which allow them to interact effectively with biological targets involved in inflammatory pathways. Ongoing studies are investigating its efficacy and safety in various models of inflammation .
2.2 Impurity Analysis in Drug Formulations
The compound has also been studied concerning its role in impurity profiles during pharmaceutical manufacturing. Impurities arising from the synthesis process can significantly affect drug quality and efficacy. Understanding these profiles helps in optimizing synthetic routes and improving the purity of final pharmaceutical products .
Case Studies and Experimental Findings
3.1 Synthesis Optimization Studies
A series of studies have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, modifications in reaction conditions such as temperature, solvent choice, and catalyst types have been explored to reduce by-products and increase the efficiency of the synthesis process .
3.2 Impurity Control Mechanisms
Research has documented various impurities that can form during the synthesis of Salmeterol from this compound. These impurities can arise from side reactions involving starting materials or intermediates. Case studies utilizing advanced analytical techniques like NMR and HPLC have been instrumental in identifying these impurities and establishing control measures during production .
Comparison with Similar Compounds
Similar Compounds
6-benzylaminohexane: A precursor in the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.
Salmeterol: The final product in which this compound serves as an intermediate.
Phenylbutoxy derivatives: Compounds with similar structural features but different functional groups[][1].
Biological Activity
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, with the CAS number 97664-55-6, is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 339.51 g/mol
- Structure : The compound consists of a benzyl group attached to a hexan-1-amine backbone, with a 4-phenylbutoxy group at the sixth carbon of the hexane chain. This structural configuration is crucial for its interaction with biological targets.
This compound is primarily studied as an intermediate in the synthesis of salmeterol, a long-acting beta-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves:
- Receptor Binding : The compound binds to beta-adrenergic receptors, leading to smooth muscle relaxation in the airways.
- Biochemical Pathways : Activation of these receptors results in increased intracellular cyclic AMP (cAMP), which mediates bronchodilation.
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- Bronchodilation : As a precursor to salmeterol, it contributes to airway dilation, improving respiratory function in patients with obstructive airway diseases.
- Enzyme Interactions : Preliminary studies suggest interactions with specific enzymes that may influence metabolic pathways related to inflammation and respiratory function .
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps:
- Initial Synthesis : Begins with the preparation of 6-benzylaminohexane.
- Substitution Reaction : A substitution reaction introduces the phenyl and butoxy groups.
Common Reactions
The compound can undergo various reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
- Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can modify the benzyl or phenyl groups .
Clinical Relevance
This compound's role as an intermediate in salmeterol synthesis underscores its clinical importance. Salmeterol is widely used for managing asthma and COPD due to its prolonged action and effectiveness in dilating airways .
Comparative Studies
A comparative analysis of similar compounds indicates that variations in substituents on the hexane chain significantly affect biological activity. For instance, derivatives with different alkoxy or phenyl groups exhibit varied affinities for beta-adrenergic receptors, influencing their therapeutic efficacy .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 339.51 g/mol |
Biological Activity | Bronchodilation |
Mechanism of Action | Beta-adrenergic receptor agonist |
Synthesis Method | Multi-step organic synthesis |
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIKZBRVQRFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448220 | |
Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97664-55-6 | |
Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-6-(4-phenylbutoxy)-1-hexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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